Cas no 1690706-33-2 (4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine)

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- EN300-3603145
- 4,6-Dibromo-7-methoxybenzo[d]thiazol-2-amine
- Z1836653683
- 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine
- 1690706-33-2
-
- インチ: 1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12)
- InChIKey: XFPSAXPOBRWUCB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C2=C1N=C(N)S2)OC)Br
計算された属性
- せいみつぶんしりょう: 337.85471g/mol
- どういたいしつりょう: 335.85676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3603145-0.25g |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95.0% | 0.25g |
$481.0 | 2025-03-18 | |
Enamine | EN300-3603145-2.5g |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-18 | |
Aaron | AR028K8U-500mg |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028K8U-100mg |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 100mg |
$489.00 | 2025-02-16 | |
Aaron | AR028K8U-1g |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 1g |
$1361.00 | 2025-02-16 | |
1PlusChem | 1P028K0I-250mg |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 250mg |
$657.00 | 2024-06-19 | |
1PlusChem | 1P028K0I-1g |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 1g |
$1262.00 | 2024-06-19 | |
1PlusChem | 1P028K0I-100mg |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 100mg |
$479.00 | 2024-06-19 | |
1PlusChem | 1P028K0I-50mg |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95% | 50mg |
$332.00 | 2024-06-19 | |
Enamine | EN300-3603145-10.0g |
4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |
1690706-33-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-18 |
4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amineに関する追加情報
Comprehensive Overview of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine (CAS No. 1690706-33-2)
4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine (CAS No. 1690706-33-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This benzothiazole derivative features a dibromo-substituted aromatic ring, coupled with a methoxy group and an amine functionality, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of antimicrobial agents and anticancer therapies, aligning with the growing demand for novel therapeutic compounds.
The compound's molecular structure (C8H6Br2N2OS) offers exceptional reactivity, enabling modifications for targeted applications. Its heterocyclic core is a key motif in medicinal chemistry, often associated with bioactivity and metabolic stability. Recent studies highlight its role in inhibiting specific enzymes or pathways, which is critical for addressing drug-resistant infections—a pressing global health concern. As the scientific community prioritizes sustainable chemistry, this compound's synthetic pathways are also being optimized for green synthesis methods, reducing environmental impact.
In agrochemical applications, 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine serves as a precursor for crop protection agents. Its halogenated structure contributes to pesticidal properties, addressing challenges like pest resistance and food security. With the rise of precision agriculture, researchers are investigating its compatibility with nanocarrier systems to enhance delivery efficiency and minimize ecological harm. These innovations resonate with the broader trend of smart farming technologies.
From an industrial perspective, the compound's thermal stability and solubility profile make it suitable for high-performance material development. It is being tested as a building block for organic semiconductors and photovoltaic materials, aligning with the renewable energy sector's expansion. This dual applicability in life sciences and advanced materials underscores its multidisciplinary relevance.
Quality control and analytical characterization of CAS No. 1690706-33-2 rely on techniques like HPLC, NMR spectroscopy, and mass spectrometry. Regulatory compliance, including REACH and GMP standards, ensures its safe handling in research and production. As AI-driven drug discovery accelerates, computational tools are being employed to predict its structure-activity relationships, further optimizing its utility.
In summary, 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine represents a cutting-edge compound with transformative potential across multiple industries. Its integration into next-generation therapeutics and sustainable technologies positions it as a focal point for future innovations, answering critical questions in healthcare, agriculture, and energy.
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